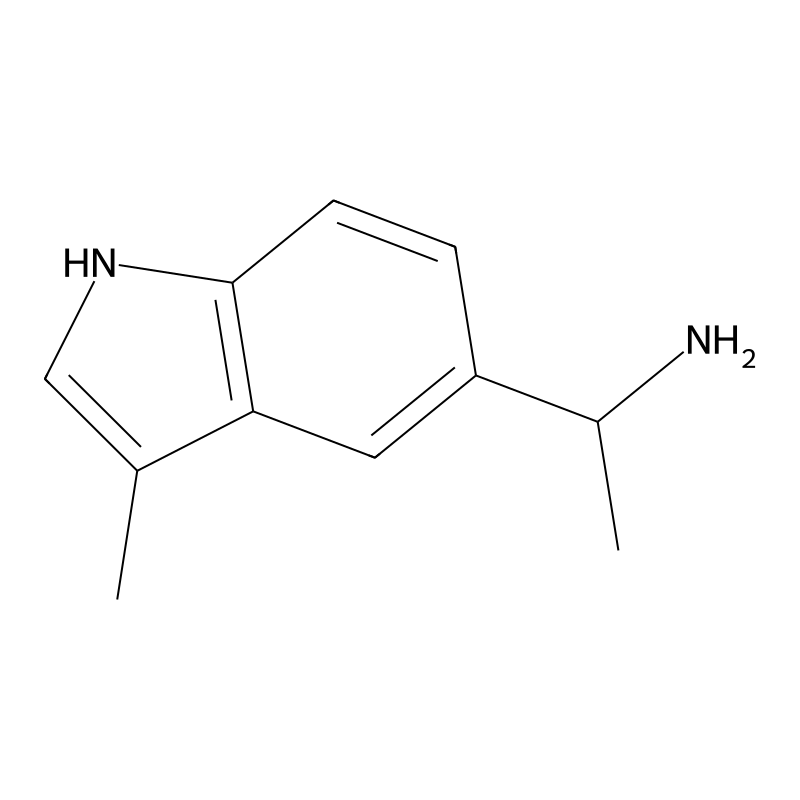

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases: Resources like PubChem () and Molport () provide basic information on the structure and properties of the molecule, but no mention of its use in research.

Commercial Availability: Suppliers like Sigma-Aldrich acknowledge the existence of the compound but do not provide any details on its applications ().

This lack of information suggests that 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine is either a niche molecule with limited research interest or a very recent discovery not yet widely explored in scientific studies.

Further exploration might involve:

Patent Databases: Searching scientific literature databases and patent filings might reveal research efforts involving this molecule.

Future Research: As research progresses, more information on the potential applications of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine might emerge.

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, also known as 3-Methyl-1H-indole-5-ethanamine, is an organic compound featuring an indole moiety with a side chain amine group. The chemical structure includes a methyl group at the 3-position of the indole ring and an ethanamine substituent at the 1-position. This compound falls into the category of substituted indoles, which are known for their diverse biological activities and potential therapeutic applications.

The reactivity of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in various substitution reactions.

- Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution, allowing for further functionalization.

- Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amines through condensation.

Compounds containing indole structures, including 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, have been studied for their biological activities. Research indicates potential pharmacological effects such as:

- Anticancer Activity: Similar compounds have shown efficacy in inhibiting tubulin polymerization, suggesting potential use in cancer therapy .

- Neuroactive Properties: Indoles are often linked to neuropharmacological activities, including effects on serotonin receptors.

The synthesis of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be achieved through various methods:

- Starting from Indole Derivatives: The compound can be synthesized via the alkylation of indole derivatives with appropriate alkylating agents.

- Reduction Reactions: Reduction of corresponding ketones or imines can yield the desired amine.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to obtain the final product with high purity.

Studies on the interactions of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine with biological targets are crucial for understanding its pharmacodynamics. Research indicates:

- Binding Affinity: Investigations into how this compound interacts with serotonin receptors could elucidate its role in neuropharmacology.

- Mechanistic Studies: Understanding its mechanism of action through cellular assays could inform its potential therapeutic applications.

Several compounds share structural similarities with 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylindole | Methyl group at position 1 | Neuroactive properties |

| 3-Methylindole | Methyl group at position 3 | Anticancer activity |

| Indoleacetic acid | Carboxylic acid substituent | Plant growth regulator |

| 5-Hydroxyindole | Hydroxyl group at position 5 | Serotonin precursor |

Uniqueness

The uniqueness of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine lies in its specific substitution pattern which may impart distinct biological properties not found in other similar compounds. Its ability to engage in varied